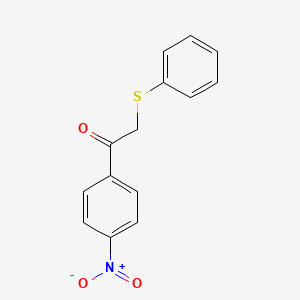
N-(3,4-dimethoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea, also known as DMNPU, is a synthetic compound that belongs to the class of urea derivatives. It has been widely used in scientific research due to its unique properties, such as its ability to inhibit the activity of certain enzymes and its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea involves its ability to bind to the active site of target enzymes, thereby inhibiting their activity. N-(3,4-dimethoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea has been shown to bind to the ATP-binding site of CDKs, preventing the transfer of phosphate groups from ATP to target proteins. This results in the inhibition of cell proliferation and can lead to cell death in cancer cells. N-(3,4-dimethoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea has also been shown to inhibit the activity of GSK-3, which is involved in the regulation of glucose metabolism and insulin signaling.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its inhibition of protein kinases, N-(3,4-dimethoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. N-(3,4-dimethoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea has also been shown to have anti-inflammatory properties and may have potential therapeutic applications for inflammatory diseases, such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the main advantages of N-(3,4-dimethoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea for lab experiments is its high potency and specificity for target enzymes. N-(3,4-dimethoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea has been shown to be effective at inhibiting the activity of several protein kinases at low concentrations, making it a valuable tool for studying the role of these enzymes in various biological processes. However, N-(3,4-dimethoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea also has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the activity of natural compounds in vivo, and its effects may vary depending on the specific cell type and experimental conditions used.
未来方向
There are many potential future directions for research on N-(3,4-dimethoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea and its applications. One area of interest is the development of N-(3,4-dimethoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea analogs with improved potency and selectivity for target enzymes. Another area of research is the investigation of N-(3,4-dimethoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea's potential therapeutic applications for various diseases, such as cancer and Alzheimer's disease. Additionally, further research is needed to understand the biochemical and physiological effects of N-(3,4-dimethoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea in vivo and to determine its potential toxicity and side effects.
合成方法
The synthesis of N-(3,4-dimethoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea involves the reaction of 3,4-dimethoxyaniline with 2-methyl-3-nitroaniline in the presence of a carbodiimide coupling reagent, such as dicyclohexylcarbodiimide (DCC), to form the corresponding urea derivative. This reaction is typically carried out in an organic solvent, such as dichloromethane or dimethylformamide, under reflux conditions for several hours. The resulting N-(3,4-dimethoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea product can be purified by recrystallization or column chromatography.
科学研究应用
N-(3,4-dimethoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea has been extensively used in scientific research as a tool for studying various biological processes. One of its primary applications is in the inhibition of protein kinases, which are enzymes that play a critical role in regulating cell growth and division. N-(3,4-dimethoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea has been shown to inhibit the activity of several protein kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), making it a valuable tool for investigating the role of these enzymes in various diseases, such as cancer and Alzheimer's disease.
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(2-methyl-3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-10-12(5-4-6-13(10)19(21)22)18-16(20)17-11-7-8-14(23-2)15(9-11)24-3/h4-9H,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZFYZFBXWPVSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-methoxybenzyl)thio]-1-methyl-1H-tetrazole](/img/structure/B5871521.png)

![6-(4-bromophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5871533.png)
![N-[3-(propionylamino)phenyl]-4-biphenylcarboxamide](/img/structure/B5871534.png)
![methyl {3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5871540.png)
![N-(3-acetylphenyl)-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5871547.png)
![4,5-dimethoxy-2-[(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B5871565.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5871577.png)


![5-[(5-tert-butyl-2-methyl-3-furoyl)amino]-2-hydroxybenzoic acid](/img/structure/B5871608.png)

![5,6-bis(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5871622.png)
![N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B5871626.png)